The compound's chemical formula can be represented as follows (exact values may vary based on specific structural attributes):
Ledaborbactam primarily functions through its interactions with β-lactamases. The mechanism involves:
In vitro studies have demonstrated that ledaborbactam can significantly restore the activity of ceftibuten against resistant strains by preventing β-lactam hydrolysis. This has been quantified through minimum inhibitory concentration assays, showing substantial improvements in susceptibility profiles for resistant bacterial isolates when treated with ledaborbactam .
The mechanism of action of ledaborbactam involves several key steps:
Clinical studies have shown that ledaborbactam significantly enhances the effectiveness of ceftibuten against multidrug-resistant Enterobacterales by restoring its activity where it was previously ineffective due to enzyme-mediated resistance .
While comprehensive data on ledaborbactam's physical properties remain sparse, typical characteristics for compounds in this class include:
Chemical properties include its reactivity with nucleophiles due to its electrophilic nature when interacting with serine residues in β-lactamases .
Ledaborbactam is primarily being developed for therapeutic applications targeting infections caused by multidrug-resistant bacteria. Its potential applications include:
Ongoing clinical trials aim to establish ledaborbactam's safety profile and effectiveness in humans, contributing valuable data towards its potential approval for clinical use .
Multidrug-resistant (MDR) Enterobacterales, particularly extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, represent a critical global health threat. These pathogens hydrolyze β-lactam antibiotics (e.g., penicillins, cephalosporins) through serine β-lactamase enzymes (SBLs), classified into Ambler classes A, C, and D [1] [5] [7]. Class A ESBLs (e.g., CTX-M, SHV, TEM) confer resistance to third-generation cephalosporins, while class C (AmpC) and class D (OXA-type carbapenemases) enzymes further compromise carbapenems—traditionally "last-resort" agents [5] [7]. The rapid horizontal gene transfer of plasmid-encoded β-lactamases, combined with selective pressure from antibiotic overuse, has accelerated resistance. For instance, carbapenem-resistant Enterobacterales (CRE) exhibit mortality rates exceeding 40% in bloodstream infections due to limited therapeutic options [7].
Table 1: Key β-Lactamase Classes Driving Resistance in Enterobacterales
Ambler Class | Representative Enzymes | Hydrolyzed β-Lactams | Inhibition by Legacy BLIs |
---|---|---|---|
Class A | CTX-M, SHV, KPC | Penicillins, cephalosporins, carbapenems (KPC) | Variable (e.g., clavulanate ineffective vs. KPC) |
Class C | AmpC, CMY | Cephalosporins, cephamycins | Resistant to clavulanate |
Class D | OXA-48, OXA-23 | Carbapenems, penicillins | Resistant to most non-boronic acid inhibitors |
Traditional β-lactamase inhibitors (BLIs; clavulanate, tazobactam, sulbactam) contain a β-lactam ring themselves, rendering them susceptible to hydrolysis by evolving β-lactamases [2] [8]. Furthermore, they exhibit poor activity against class D OXA enzymes and most class C AmpC β-lactamases [7]. Boronic acid-based inhibitors represent a pharmacologically distinct approach by mimicking the tetrahedral transition state of β-lactam hydrolysis. Unlike planar β-lactams, boronic acids "morph" between sp² (trigonal planar) and sp³ (tetrahedral) hybridization states. This enables reversible covalent binding to the catalytic serine residue of SBLs, forming stable transition-state analogs [3] [8]. Vaborbactam (a cyclic boronate) demonstrated clinical proof-of-concept by inhibiting KPC carbapenemases. However, its spectrum excludes many OXA-class D enzymes and metallo-β-lactamases (MBLs) [8]. Ledaborbactam (VNRX-5236) emerged to address these gaps, leveraging optimized boronic acid chemistry to inhibit class A, C, and D SBLs, particularly those threatening oral-ceftibuten therapy [3] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8